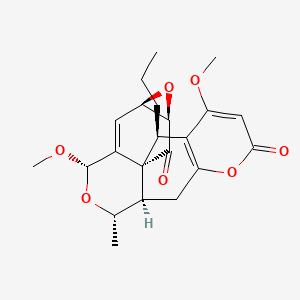
Herpotrichone A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Herpotrichone A is a natural compound derived from the isopod-associated fungus Herpotrichia species SF09This compound has been identified as a novel [4 + 2] adduct with significant neuroprotective effects, particularly in the context of inhibiting ferroptosis, a form of regulated cell death associated with neurodegenerative diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions: Herpotrichone A is typically isolated from the isopod-associated fungus Herpotrichia species SF09. The isolation process involves comprehensive separation methods to obtain new herpotrichone analogues. The compound is extracted using solvents and purified through chromatographic techniques .
Industrial Production Methods: Currently, there is limited information on the industrial production methods of this compound. The compound is primarily obtained through natural extraction from fungal sources, and large-scale production methods have not been extensively documented.
Chemical Reactions Analysis
Types of Reactions: Herpotrichone A undergoes various chemical reactions, including oxidation, reduction, and substitution
Common Reagents and Conditions:
Substitution: Specific conditions and reagents for substitution reactions have not been extensively documented.
Major Products Formed: The major products formed from these reactions include various analogues of this compound, which exhibit different levels of neuroprotective activity and potential therapeutic applications .
Scientific Research Applications
Herpotrichone A has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: this compound serves as a model compound for studying the mechanisms of ferroptosis and oxidative stress.
Biology: The compound is employed in cell culture studies to investigate its effects on neuronal cells. .
Medicine: this compound is being explored as a potential therapeutic agent for neurodegenerative diseases. .
Industry: While industrial applications are still in the early stages, this compound’s neuroprotective properties could lead to the development of new pharmaceuticals and health supplements.
Mechanism of Action
Herpotrichone A exerts its effects primarily by inhibiting ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. The compound activates antioxidant elements and modulates the SLC7A11 pathway, which is involved in the regulation of oxidative stress . This compound does not capture oxidic free radicals or chelate iron directly but instead enhances the expression of antioxidative elements and ferroptosis-related factors such as SLC7A11, FTL, and FTH1 . This mechanism of action highlights its potential as a neuroprotective agent targeting ferroptosis.
Comparison with Similar Compounds
- Herpotrichone B
- Herpotrichone C
- Herpotrichone D
These analogues share structural similarities with Herpotrichone A but differ in their specific molecular configurations and biological activities. This compound stands out due to its potent inhibition of ferroptosis and activation of antioxidant pathways, making it a promising candidate for further research and therapeutic development .
Properties
Molecular Formula |
C22H26O7 |
|---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
(1R,3R,5R,8S,10S,11R,19S)-8,17-dimethoxy-10-methyl-19-propyl-4,9,14-trioxapentacyclo[9.8.0.01,7.03,5.013,18]nonadeca-6,13(18),16-triene-2,15-dione |
InChI |
InChI=1S/C22H26O7/c1-5-6-11-18-14(25-3)9-17(23)28-15(18)7-12-10(2)27-21(26-4)13-8-16-19(29-16)20(24)22(11,12)13/h8-12,16,19,21H,5-7H2,1-4H3/t10-,11-,12-,16+,19+,21-,22+/m0/s1 |
InChI Key |
XMZRXROVLVZVQL-RMSWSPEHSA-N |
Isomeric SMILES |
CCC[C@H]1C2=C(C[C@@H]3[C@@]14C(=C[C@@H]5[C@H](C4=O)O5)[C@H](O[C@H]3C)OC)OC(=O)C=C2OC |
Canonical SMILES |
CCCC1C2=C(CC3C14C(=CC5C(C4=O)O5)C(OC3C)OC)OC(=O)C=C2OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



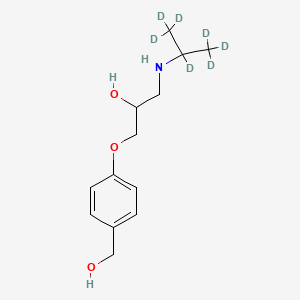
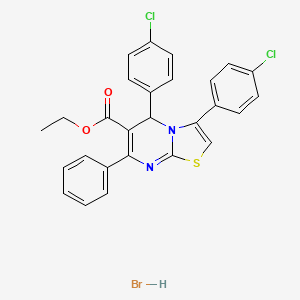

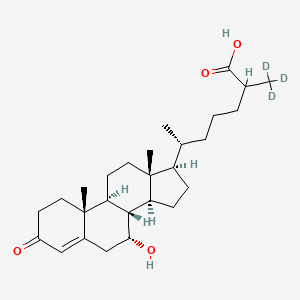
![9,10-Dimethoxy-3-[3,3,3-trideuterio-2-(trideuteriomethyl)propyl]-3,4,6,7-tetrahydrobenzo[a]quinolizin-2-one](/img/structure/B12414650.png)
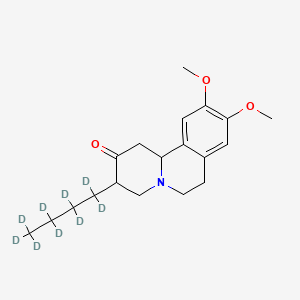
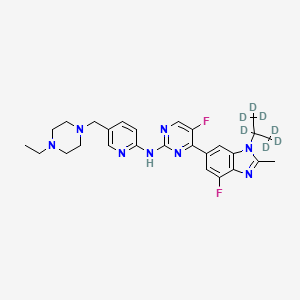
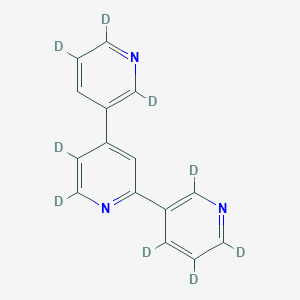
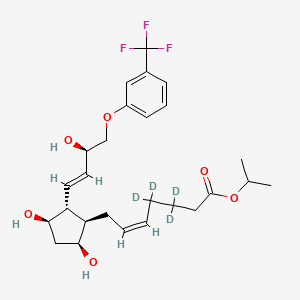
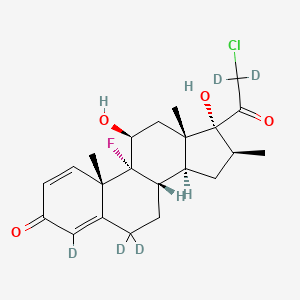

![(3Z)-1-methyl-3-[(E,4S,6R,8R,9R,10S,11R,13S,14S,15R,16S,17R,19R,21S,23S,25S,26S,27R,28R,29S)-1,8,9,11,13,15,17,19,21,23,25,26,27,28,29-pentadecahydroxy-2,4,6,10,14,16-hexamethyl-30-[(2R,3S,4S,5S,6S)-3,4,5,6-tetrahydroxy-6-[(2R)-2-hydroxydodecyl]oxan-2-yl]triacont-2-enylidene]pyrrolidine-2,4-dione](/img/structure/B12414708.png)
![disodium;N-[4-(phosphonatomethyl)phenyl]tetradecanamide](/img/structure/B12414709.png)
